benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
Benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a heterocyclic compound featuring a benzo[b]thiophene core linked via a methanone bridge to a 3,4-dihydroisoquinoline moiety substituted with a 1-methyl-1H-pyrazol-4-yl group. This structure combines aromatic and partially saturated systems, which may confer unique electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-24-12-17(11-23-24)19-14-25(13-16-7-2-4-8-18(16)19)22(26)21-10-15-6-3-5-9-20(15)27-21/h2-12,19H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOILWHYXRRZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the Palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling) between 2-iodothiophenol and phenylacetylene to form the benzothiophene core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thioether group to sulfoxides or sulfones.
Reduction: : Reduction of the methanone group to a hydroxyl group.
Substitution: : Replacement of the pyrazole group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : Formation of benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone sulfoxide or sulfone.
Reduction: : Formation of benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanol.
Substitution: : Formation of derivatives with various functional groups replacing the pyrazole group.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Spectroscopic and Analytical Data
- NMR Trends: Methyl groups in 7b and 10 resonate at δ 2.22 (¹H-NMR), comparable to the target compound’s 1-methylpyrazole group if steric effects are similar . Aromatic protons in the target’s dihydroisoquinoline may appear upfield (δ 7.3–7.6) relative to thieno[2,3-b]thiophene systems (δ 7.52–8.9) due to reduced electron withdrawal .
Mass Spectrometry :
Elemental Analysis :
Thermal Stability and Crystallography
- Melting Points : The target compound’s thermal stability may resemble 7b (>300°C) if crystalline packing is dense. Example 76’s lower mp (252–255°C) suggests fluorophenyl groups disrupt crystal lattice integrity .
- Crystallography: While –3 detail SHELX refinements, the target compound’s dihydroisoquinoline could adopt a boat conformation, differing from planar thieno[2,3-b]thiophene systems .
Biological Activity
Benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Compound Structure and Properties
The compound features a benzo[b]thiophene moiety linked to a 3,4-dihydroisoquinoline structure through a methanone group. The inclusion of a pyrazole substituent is significant as pyrazoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Structural Formula
- IUPAC Name : this compound
- Molecular Formula : C22H19N3OS
- Molecular Weight : 373.5 g/mol
Anti-inflammatory Activity
Compounds with structural similarities to benzo[b]thiophen derivatives have demonstrated significant anti-inflammatory effects. For instance, derivatives have been studied for their inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The presence of the pyrazole moiety enhances this activity, making it a candidate for further development as an anti-inflammatory agent.
Anticancer Potential
Research indicates that compounds containing isoquinoline and pyrazole structures exhibit cytotoxic effects against various cancer cell lines. For example, studies on related compounds have shown promising results against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest.
Data Table: Biological Activity Comparison
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzo[b]thiophen derivative | Benzo[b]thiophene + Pyrazole | Anti-inflammatory, Anticancer |
| PYZ44 | 2′-fluoro-[1,1′-biphenyl]-4-yl | Anti-inflammatory |
| PYZ45 | 3-(1-methyl-1H-pyrazol-5-yl)phenyl | Antioxidant |
| ODZ3 | 3,4-dimethoxyphenyl | COX-II inhibitor |
Study on Cytotoxicity
A recent study synthesized various derivatives of benzo[b]thiophene and evaluated their cytotoxicity against MCF-7 and HCT-116 cell lines. Among the synthesized compounds, one derivative displayed an IC50 value of 16.19 ± 1.35 μM against HCT-116 cells, indicating significant potential as an anticancer agent compared to standard drugs like doxorubicin .
Mechanistic Insights
Molecular docking studies have been employed to understand the binding interactions of benzo[b]thiophen derivatives with target proteins involved in cancer progression. These studies suggest that the compound may bind effectively to active sites on enzymes such as COX, which contributes to its anti-inflammatory and anticancer properties .
Future Directions
The unique combination of structural features in this compound suggests potential for novel therapeutic applications. Future research could focus on:
- In vivo studies to assess the efficacy and safety profile.
- Optimization of the chemical structure to enhance biological activity.
- Exploration of additional biological targets , including receptors and transport proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
